molecular formula C13H7BrCl2O B1334064 4-Bromo-3',5'-dichlorobenzophenone CAS No. 844879-09-0

4-Bromo-3',5'-dichlorobenzophenone

Cat. No.: B1334064
CAS No.: 844879-09-0
M. Wt: 330 g/mol
InChI Key: HSCQVAKHSDLCBA-UHFFFAOYSA-N
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Description

4-Bromo-3',5'-dichlorobenzophenone is a halogenated phenyl ketone that is used as a reagent in a variety of laboratory experiments and processes. It is a colorless, crystalline solid, with a melting point of 74–76 °C, and a boiling point of 184–186 °C. This compound has a variety of applications, including in the synthesis of organic compounds, in the production of pharmaceuticals, and in the detection of certain compounds.

Scientific Research Applications

Anticancer Potential

A study on a novel bromophenol derivative, BOS-102, synthesized with bromophenol showed remarkable anticancer activities against human lung cancer cell lines. It effectively induced cell cycle arrest and apoptosis in cancer cells, involving the activation of specific cellular pathways like PI3K/Akt and MAPK signaling pathways. This highlights the potential of bromophenol derivatives like 4-Bromo-3',5'-dichlorobenzophenone in developing anticancer drugs (Guo et al., 2018).

Antioxidant Activity

Research has demonstrated the potent antioxidant activity of various bromophenols isolated from marine algae. These compounds, including derivatives similar to this compound, have shown better antioxidant effects than certain well-known antioxidants in biochemical assays. Their activity was confirmed through cellular assays, indicating their potential use as natural antioxidants (Olsen et al., 2013).

Photochemical Properties

Studies on bromophenols like 2-bromophenol and its derivatives have explored their photochemical behavior, particularly their photoreaction mechanisms. These insights are crucial in understanding the photochemical properties of related bromophenols, including this compound, which can be applied in various scientific and industrial contexts (Akai et al., 2002).

Antibacterial Properties

Bromophenol derivatives from marine algae have exhibited significant antibacterial properties. This suggests that this compound and similar compounds could be explored for their antibacterial potential, particularly in developing new antimicrobial agents (Xu et al., 2003).

Synthetic Applications

The synthesis of bromophenol derivatives from red algae, including methods that could be applicable to compounds like this compound, has been explored for their potential in inhibiting specific enzymes, like PTP1B. These synthetic routes provide a foundation for the development of drugs and other chemical agents (Guo et al., 2011).

Mechanism of Action

The mechanism of action of 4-Bromo-3’,5’-dichlorobenzophenone is not clear as it is primarily used for research and development purposes .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Properties

IUPAC Name

(4-bromophenyl)-(3,5-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrCl2O/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCQVAKHSDLCBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373624
Record name 4-Bromo-3',5'-dichlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844879-09-0
Record name 4-Bromo-3',5'-dichlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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